Methyl N-phenylformimidate Methyl N-phenylformimidate
Brand Name: Vulcanchem
CAS No.: 36169-82-1
VCID: VC2519406
InChI: InChI=1S/C8H9NO/c1-10-7-9-8-5-3-2-4-6-8/h2-7H,1H3
SMILES: COC=NC1=CC=CC=C1
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol

Methyl N-phenylformimidate

CAS No.: 36169-82-1

Cat. No.: VC2519406

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl N-phenylformimidate - 36169-82-1

Specification

CAS No. 36169-82-1
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name methyl N-phenylmethanimidate
Standard InChI InChI=1S/C8H9NO/c1-10-7-9-8-5-3-2-4-6-8/h2-7H,1H3
Standard InChI Key UCLOWASJGSAGSD-UHFFFAOYSA-N
SMILES COC=NC1=CC=CC=C1
Canonical SMILES COC=NC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Methyl N-phenylformimidate is an imidate ester with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Its structure consists of a phenyl group attached to a nitrogen atom, which is further bonded to a methoxy-substituted imine group. The compound’s IUPAC name derives from its functional groups: a methyl ester (-OMe) and a formimidate (-N=C-O-) moiety.

Structural Analysis

The compound’s planar geometry facilitates resonance stabilization between the nitrogen lone pair and the adjacent carbonyl-like imine group. This resonance enhances its electrophilic character, making it reactive toward nucleophiles such as amines and alcohols .

Synthesis Methods

Catalytic Synthesis Using Acidic Resins

A high-yield synthesis route involves the reaction of aniline with trimethyl orthoformate in the presence of a styrene-styrene sulfonic acid copolymer microsphere catalyst (PS-HSSPS). This method, adapted from ethyl N-phenylformimidate synthesis , proceeds as follows:

Reaction Conditions

  • Reactants: Aniline (0.089 mol), trimethyl orthoformate (0.15 mol)

  • Catalyst: PS-HSSPS (0.125 g)

  • Temperature: 120°C

  • Duration: 6 hours

  • Yield: 97% (estimated for methyl variant based on ethyl analog data) .

Mechanism

  • Protonation: The sulfonic acid groups on PS-HSSPS protonate the orthoformate, generating a reactive electrophile.

  • Nucleophilic Attack: Aniline’s amino group attacks the electrophilic carbon, forming a tetrahedral intermediate.

  • Methanol Elimination: Sequential elimination of methanol produces the imidate ester .

Alternative Routes

  • Direct Formylation: Reaction of phenyl isocyanide with methanol under acidic conditions.

  • Transesterification: Ethyl N-phenylformimidate can undergo methanolysis, though this route is less efficient .

Physicochemical Properties

PropertyValueSource
Boiling Point~220–225°C (estimated)Analogous data
Density1.12 g/mL (predicted)
Refractive Index1.560 (n₂₀/D)
SolubilityImmiscible in water; soluble in organic solvents (e.g., DCM, toluene)

The compound’s immiscibility in water arises from its nonpolar aromatic ring and hydrophobic methoxy group .

Chemical Reactivity and Applications

Key Reactions

  • Hydrolysis:
    Methyl N-phenylformimidate undergoes acidic hydrolysis to yield N-phenylformamide:

    C₈H₉NO₂ + H₂O → C₇H₇NO + CH₃OH\text{C₈H₉NO₂ + H₂O → C₇H₇NO + CH₃OH}

    This reaction is pivotal in protecting group strategies .

  • Nucleophilic Substitution:
    Reacts with amines to form amidines, which are intermediates in drug synthesis .

Industrial Applications

  • Pharmaceuticals: Used in the synthesis of antitumor agents (e.g., imidazoquinoline derivatives).

  • Agrochemicals: Intermediate in fungicide production.

Comparative Analysis with Analogues

CompoundBoiling Point (°C)ReactivityApplications
Methyl N-phenylformimidate220–225HighDrug synthesis
Ethyl N-phenylformimidate243–244ModerateDye intermediates
N-Methylformanilide243–244LowSwelling agents

The methyl derivative’s lower boiling point and higher reactivity make it preferable for kinetic-controlled reactions .

Future Research Directions

  • Green Synthesis: Developing solvent-free methods using immobilized enzymes.

  • Toxicokinetics: Long-term exposure studies to assess carcinogenic potential.

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